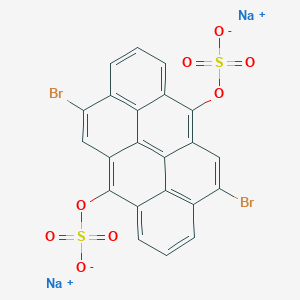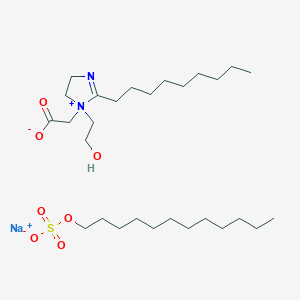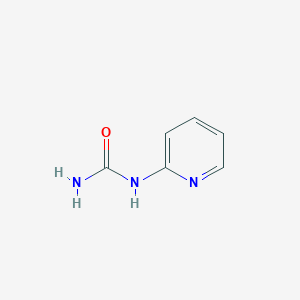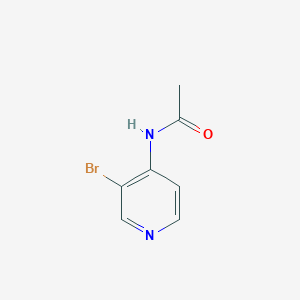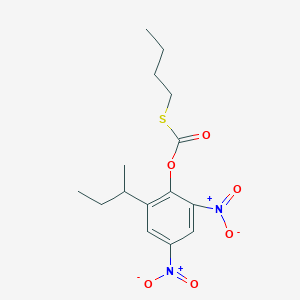
(2-Butan-2-yl-4,6-dinitrophenyl) butylsulfanylformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Butan-2-yl-4,6-dinitrophenyl) butylsulfanylformate, commonly known as DNPSB, is a chemical compound that has gained attention in scientific research due to its unique properties. DNPSB is a yellow crystalline powder, and it is soluble in organic solvents such as acetone and dichloromethane.
Mechanism Of Action
DNPSB reacts with thiols through a nucleophilic substitution reaction, in which the thiol attacks the electrophilic carbon of the DNPSB molecule. This reaction results in the formation of a thioether bond between the DNPSB and the thiol. The yellow color of the product is due to the presence of the dinitrophenyl group, which absorbs light at a wavelength of 410 nm.
Biochemical And Physiological Effects
DNPSB has been shown to have minimal toxicity in vitro and in vivo. However, it is important to note that DNPSB is not intended for use in humans or animals and should only be used in laboratory settings. DNPSB has been used to study the role of thiols in various biological processes, including oxidative stress, inflammation, and cancer.
Advantages And Limitations For Lab Experiments
One of the main advantages of using DNPSB is its high selectivity for thiols. DNPSB does not react with other functional groups commonly found in biological samples, such as amines and carboxylic acids. However, DNPSB has a relatively low reaction rate compared to other thiol-reactive reagents, such as Ellman's reagent. This limitation can be overcome by using higher concentrations of DNPSB or by extending the reaction time.
Future Directions
There are several potential future directions for DNPSB research. One area of interest is the development of new thiol-reactive reagents with improved selectivity and sensitivity. Another area of interest is the application of DNPSB in imaging studies to visualize the distribution of thiols in biological samples. Additionally, DNPSB could be used to study the role of thiols in disease states, such as cancer and neurodegenerative disorders. Overall, DNPSB has the potential to be a valuable tool in scientific research for the detection and quantification of thiols in biological samples.
Synthesis Methods
DNPSB can be synthesized through the reaction between 2-butanone, 4,6-dinitrophenol, and butylthiol in the presence of formic acid. The reaction proceeds through the formation of an intermediate, which is then treated with sulfuric acid to yield DNPSB.
Scientific Research Applications
DNPSB has been widely used in scientific research as a reagent for the detection of thiols in biological samples. Thiols play an essential role in many biological processes, including protein folding, enzyme catalysis, and redox signaling. DNPSB reacts with thiols to form a yellow-colored product, which can be quantified using UV-Vis spectroscopy. This method has been used to measure the concentration of thiols in various biological samples, including blood plasma, urine, and tissue extracts.
properties
CAS RN |
14355-07-8 |
|---|---|
Product Name |
(2-Butan-2-yl-4,6-dinitrophenyl) butylsulfanylformate |
Molecular Formula |
C15H20N2O6S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(2-butan-2-yl-4,6-dinitrophenyl) butylsulfanylformate |
InChI |
InChI=1S/C15H20N2O6S/c1-4-6-7-24-15(18)23-14-12(10(3)5-2)8-11(16(19)20)9-13(14)17(21)22/h8-10H,4-7H2,1-3H3 |
InChI Key |
CZWKWVSHPUKOAT-UHFFFAOYSA-N |
SMILES |
CCCCSC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)CC |
Canonical SMILES |
CCCCSC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



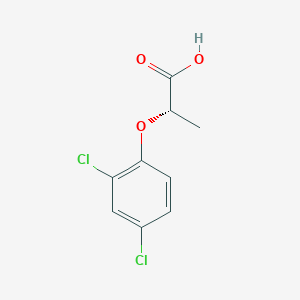

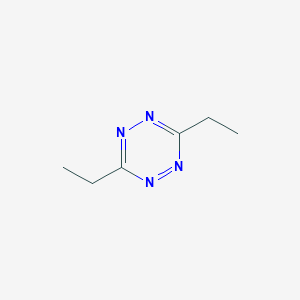
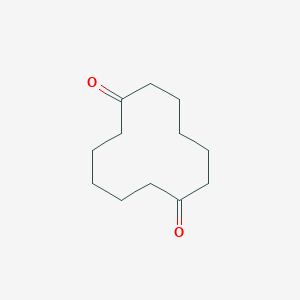
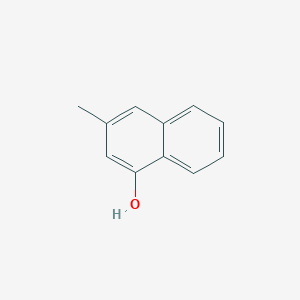


![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)
